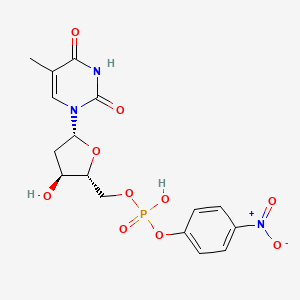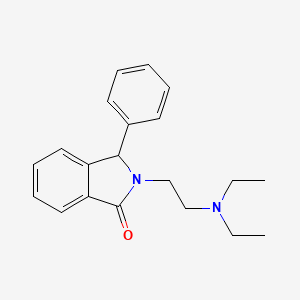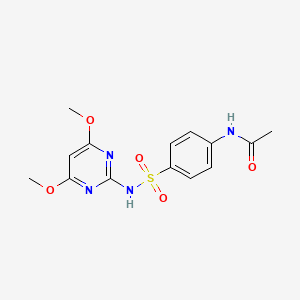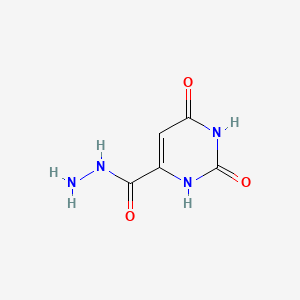
Orotic acid hydrazide
Vue d'ensemble
Description
Orotic acid hydrazide is a derivative of orotic acid, a natural product involved in many biological processes . Orotic acid is an intermediate in the biosynthesis of pyrimidine, an essential component of DNA and RNA . It can enhance cardiac output, aid in recovery from heart failure, behave as a growth stimulant in mammals, and assist in the absorption of essential nutrients . Many orotic acid analogs exhibit antitumor and antimicrobial activities .
Synthesis Analysis
N-arylhydrazone derivatives of orotic acid have been synthesized . The synthesis was conducted by adding a catalytic amount of HCl to a solution of 2 mmol orotic acid in ethanol/butanol . The resulting mixture was refluxed for 10 hours with stirring, followed by in vacuo evaporation of the solvent .Molecular Structure Analysis
The molecular structure of orotic acid hydrazide is represented by the InChIKey: WUIOHZXWHJANCJ-UHFFFAOYSA-N .Chemical Reactions Analysis
In the synthesis of N-arylhydrazone derivatives of orotic acid, a mixture containing the orotic hydrazide and an appropriate aromatic aldehyde with a catalytic amount of acetic acid was heated under reflux and stirring for 3 hours in ethanol .Applications De Recherche Scientifique
Application in Stem Cell Proliferation
Scientific Field
This application falls under the field of Biomedical Sciences , specifically in Stem Cell Research .
Summary of the Application
Orotic acid hydrazide derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells . This research is significant as it explores the potential of these compounds in enhancing stem cell proliferation, which could have implications in tissue engineering and regenerative medicine .
Methods of Application
The N-arylhydrazone derivatives of orotic acid were synthesized and their effects on the proliferation rate of human mesenchymal stem cells were evaluated .
Results or Outcomes
Some of the synthesized analogs exhibited a moderate to significant effect on the proliferation rate of the stem cells .
Synthesis of Novel Heterocyclic Compounds
Scientific Field
This application is in the field of Organic Chemistry , specifically in the synthesis of novel heterocyclic compounds.
Summary of the Application
Orotic acid hydrazide is used in the synthesis of novel heterocyclic compounds through a multi-step process . These compounds have potential applications in various fields due to their inherent biological activity .
Methods of Application
The process involves the synthesis of an azo dye, followed by the formation of an ester, and finally the synthesis of hydrazide . Further reactions of the hydrazide with various anhydrides result in cyclization, yielding six-membered heterocyclic compounds .
Results or Outcomes
The synthesized compounds were characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .
Antimalarial and Cardiac Protection Activities
Scientific Field
This application is in the field of Pharmacology .
Summary of the Application
Orotic acid, also known as vitamin B13, has shown potent antimalarial and cardiac protection activities . However, its limited water solubility has posed a barrier to its use in therapeutic approaches .
Methods of Application
To overcome the solubility issue, Orotic acid hydrazide freeze-dried nanocrystal formulations were developed using the high-energy milling method .
Results or Outcomes
The saturation solubility study showed an improvement of 13 times higher than the micronized powder . In addition, cytotoxicity assay revealed mild toxicity for the formulations prepared with povacoat® .
Industrial Applications
Scientific Field
This application is in the field of Industrial Chemistry .
Summary of the Application
Hydrazides and their derivatives, including Orotic acid hydrazide, have wide applications as chemical preservers for plants, drugs, for manufacturing polymers, glues, etc., in industry .
Methods of Application
The specific methods of application can vary depending on the specific industrial process and the desired outcome .
Results or Outcomes
The outcomes can also vary widely, but the use of these compounds can often result in improved product stability, longevity, or performance .
Safety And Hazards
Orotic acid hydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Orotic acid and its derivatives have been the focus of interest for many synthetic chemists and biologists for many years due to their synthetic importance and inherent biological activity . Future research may focus on further exploring the potential of orotic acid hydrazide and its derivatives in various biological processes and their possible applications in medicine.
Propriétés
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h1H,6H2,(H,9,11)(H2,7,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIOHZXWHJANCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181005 | |
| Record name | Orotic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orotic acid hydrazide | |
CAS RN |
26409-12-1 | |
| Record name | Orotic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026409121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC34715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Orotic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OROTIC ACID HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13QV1UI1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



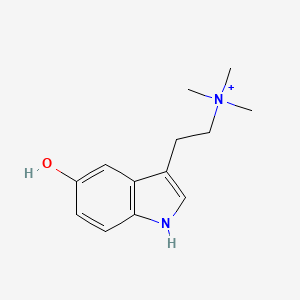
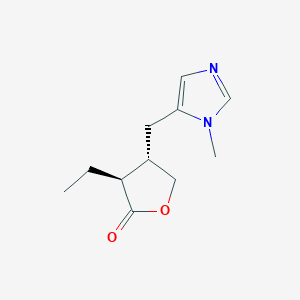
![(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1211994.png)
![Acetamide, N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B1211995.png)
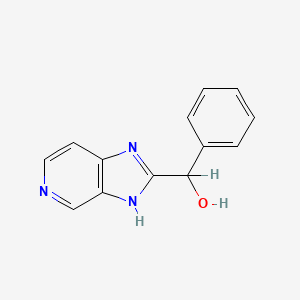
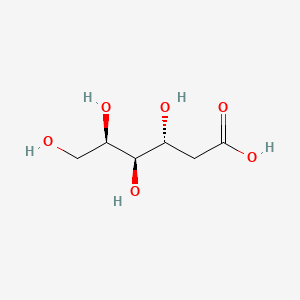
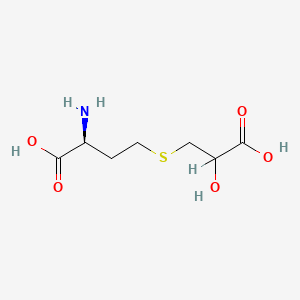
![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)
